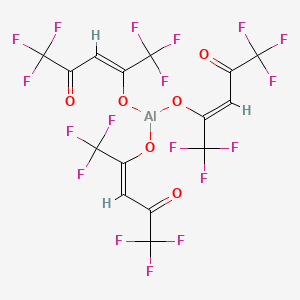
Aluminum hexafluoro-2,4-pentanedionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum hexafluoro-2,4-pentanedionate is an organometallic compound with the chemical formula C15H3AlF18O6 . It is a white to off-white crystalline substance that is sensitive to moisture and should be stored in a dry, well-ventilated area . This compound is known for its use in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Aluminum hexafluoro-2,4-pentanedionate can be synthesized through the reaction of aluminum fluoride with 2,4-pentanedione in an organic solvent such as toluene . The reaction must be conducted under anhydrous conditions to prevent moisture from affecting the purity and yield of the product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain high purity levels .
Analyse Des Réactions Chimiques
Aluminum hexafluoro-2,4-pentanedionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and other by-products.
Reduction: It can be reduced using suitable reducing agents, although this is less common.
Substitution: The compound can participate in substitution reactions where the hexafluoro-2,4-pentanedionate ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Aluminum hexafluoro-2,4-pentanedionate is widely used in scientific research due to its versatility:
Mécanisme D'action
The mechanism of action of aluminum hexafluoro-2,4-pentanedionate involves its ability to form stable complexes with various substrates. The compound’s aluminum center can coordinate with different ligands, facilitating various chemical transformations . This coordination ability is crucial for its role as a catalyst and in the formation of thin films .
Comparaison Avec Des Composés Similaires
Aluminum hexafluoro-2,4-pentanedionate is unique due to its high fluorine content and stability under anhydrous conditions. Similar compounds include:
Aluminum acetylacetonate: Lacks the fluorine atoms, making it less stable in certain reactions.
Yttrium hexafluoro-2,4-pentanedionate: Similar in structure but contains yttrium instead of aluminum, leading to different reactivity and applications.
Copper hexafluoro-2,4-pentanedionate: Contains copper, which imparts different catalytic properties compared to aluminum.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity in various chemical processes.
Propriétés
Formule moléculaire |
C15H3AlF18O6 |
|---|---|
Poids moléculaire |
648.13 g/mol |
Nom IUPAC |
(Z)-4-bis[[(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxy]alumanyloxy-1,1,1,5,5,5-hexafluoropent-3-en-2-one |
InChI |
InChI=1S/3C5H2F6O2.Al/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1-; |
Clé InChI |
GEVTXESHPUFYIB-JVUUZWNBSA-K |
SMILES isomérique |
C(=C(\O[Al](O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F)O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F)/C(F)(F)F)\C(=O)C(F)(F)F |
SMILES canonique |
C(=C(C(F)(F)F)O[Al](OC(=CC(=O)C(F)(F)F)C(F)(F)F)OC(=CC(=O)C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
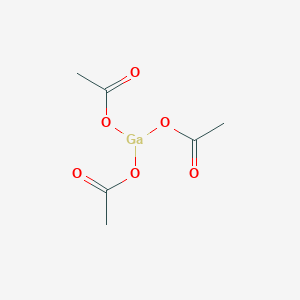
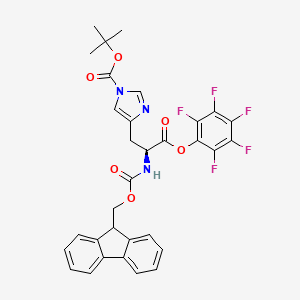
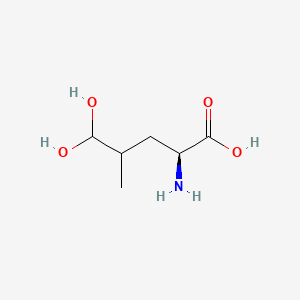

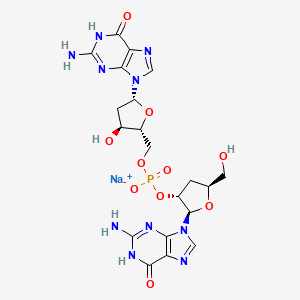

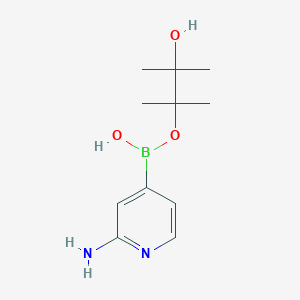
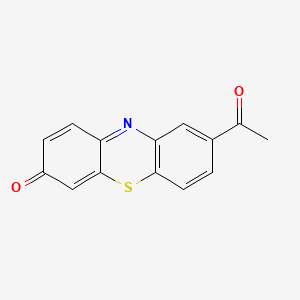
![1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B13830244.png)
![1-[(5S,7R)-3-hydroxy-1-adamantyl]ethanone](/img/structure/B13830251.png)
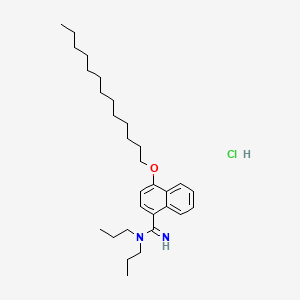
![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)
![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B13830280.png)
